molecular formula C15H27NO2S B6899828 N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]thian-4-amine

N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]thian-4-amine

Cat. No.: B6899828
M. Wt: 285.4 g/mol
InChI Key: RNBSKAKMOHHRQL-UHFFFAOYSA-N
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Description

N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]thian-4-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[4.5]decane ring system fused with a 1,4-dioxane ring and a thian-4-amine moiety. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]thian-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO2S/c1-12-2-6-15(7-3-12)17-11-14(18-15)10-16-13-4-8-19-9-5-13/h12-14,16H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBSKAKMOHHRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)OCC(O2)CNC3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]thian-4-amine typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol, under acidic or basic conditions. This intermediate can then be further functionalized to introduce the thian-4-amine group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]thian-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thian-4-amine moiety to its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine or spirocyclic positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]thian-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]thian-4-amine exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 8-methyl-1,4-dioxaspiro[4.5]decan-8-yl methanol
  • 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol
  • Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Uniqueness

N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]thian-4-amine stands out due to its combination of a spirocyclic core with a thian-4-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

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